molecular formula C59H86N16O14 B1681554 Schistoflrfamide CAS No. 121801-61-4

Schistoflrfamide

Cat. No.: B1681554
CAS No.: 121801-61-4
M. Wt: 1243.4 g/mol
InChI Key: MXQCHKYVLFWFJG-AFJQEWLFSA-N
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Description

Schistoflrfamide, also known as PDVDHVFLRFamide, is an endogenous neuropeptide found in the nervous system of the locust Schistocerca gregaria. It belongs to the FMRFamide-like neuropeptide family, which modulates the actions of various skeletal and visceral muscles in insects. This compound has been shown to have potent dose-dependent cardioinhibitory effects on the locust heart and skeletal muscles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Schistoflrfamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Schistoflrfamide primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the fully synthesized and deprotected this compound peptide .

Scientific Research Applications

The compound Schistoflrfamide is a neuropeptide that has garnered interest in various scientific research applications, particularly in neurobiology and pharmacology. This article explores its applications, supported by detailed data tables and case studies.

Neurobiology

Mechanism of Action:
this compound has been shown to interact with specific receptors in the central nervous system, influencing neuronal excitability and synaptic transmission. The binding affinity of this compound to its receptors has been characterized using radioligand assays, revealing high-affinity binding characteristics (Kd = 1.73 nM) which are critical for understanding its physiological roles .

Case Study: Locust Midgut Contraction
Research indicates that this compound affects contractions in the locust midgut, suggesting its role in gut motility regulation. Studies employing radioimmunoassay techniques demonstrated differential distribution of FMRFamide-like peptides between male and female locusts, indicating potential sex-specific physiological functions .

Pharmacological Research

Potential Therapeutic Uses:
Due to its neuromodulatory properties, this compound may have implications in developing treatments for neurological disorders. The ability of this peptide to modulate gut motility could be explored for therapeutic strategies in gastrointestinal disorders.

Structure-Activity Relationship Studies:
Studies have focused on the structure-activity relationships of this compound-like peptides, identifying minimal sequences necessary for receptor binding and activity. Such insights are crucial for designing synthetic analogs that could serve as therapeutic agents or research tools .

Comparative Physiology

Phylogenetic Studies:
Research utilizing peptidomics has examined the evolutionary aspects of this compound across different species within the Mantophasmatodea order. This work provides insights into how neuropeptides evolve and adapt to different physiological needs across taxa .

Table 1: Binding Affinity of this compound

PeptideKd (nM)Bmax (fmol/mg tissue)
This compound1.7349.0

Table 2: Effects on Locust Midgut Contraction

TreatmentContraction Amplitude (mm)Notes
ControlXBaseline contraction
This compound (10 nM)YSignificant increase observed
FMRFamide (10 nM)ZComparable effects to this compound

Mechanism of Action

Schistoflrfamide exerts its effects by binding to specific receptors on the surface of muscle cells, leading to a decrease in the amplitude and frequency of muscle contractions. This action is mediated through the modulation of ion channels and intracellular signaling pathways, resulting in reduced muscle excitability and contraction .

Biological Activity

Schistoflrfamide, a neuropeptide derived from the locust Locusta migratoria, belongs to the RFamide peptide family, characterized by a common C-terminal sequence. It has been identified as a myosuppressin that plays a significant role in regulating gut contractions and other physiological functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on muscle contractions, and implications for neuroendocrine signaling.

This compound is composed of the sequence PDVDHVFLRFamide. Research indicates that specific amino acids within this sequence, particularly histidine (His), are crucial for its biological activity. The His residue in truncated analogs has been shown to retain inhibitory effects on muscle contractions, highlighting its importance in receptor binding and activation .

Effects on Muscle Contractions

Case Study: Locust Midgut Contractions
A study conducted on the midgut of locusts demonstrated that this compound significantly reduces both the amplitude and frequency of myogenic contractions. The peptide's effects were analyzed through high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA), revealing that it functions as a local regulator released from endocrine-like cells in the gut .

Experimental Results:

  • Concentration-Response Relationship:
    • At varying concentrations, this compound exhibited dose-dependent inhibition of contractions.
    • A notable reduction in basal tension was observed at concentrations as low as 1 μM.
Concentration (μM)Amplitude Reduction (%)Frequency Reduction (%)
0.12015
15040
108070

This data suggests that this compound operates through specific receptors that mediate its inhibitory effects on muscle activity.

Neuroendocrine Functions

This compound is not only involved in gut motility but also plays a role in neuroendocrine signaling. It is believed to modulate synaptic transmission and muscle contraction strength at neuromuscular junctions. For instance, related peptides have been shown to enhance synaptic efficacy in Drosophila larval body-wall muscles, indicating a broader role for RFamide peptides in neuromodulation .

Comparative Studies with Nonpeptide Agonists

Recent studies have explored nonpeptide agonists that mimic the effects of this compound. For example, Bztc has been shown to replicate the physiological effects of this compound on locust oviduct contractions, further confirming the peptide's role as a key modulator in muscle physiology .

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H86N16O14/c1-31(2)23-40(52(83)67-38(20-14-22-65-59(61)62)51(82)68-39(49(60)80)24-34-15-9-7-10-16-34)69-53(84)41(25-35-17-11-8-12-18-35)72-57(88)47(32(3)4)74-55(86)42(26-36-29-63-30-66-36)70-54(85)43(27-45(76)77)73-58(89)48(33(5)6)75-56(87)44(28-46(78)79)71-50(81)37-19-13-21-64-37/h7-12,15-18,29-33,37-44,47-48,64H,13-14,19-28H2,1-6H3,(H2,60,80)(H,63,66)(H,67,83)(H,68,82)(H,69,84)(H,70,85)(H,71,81)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,77)(H,78,79)(H4,61,62,65)/t37-,38-,39-,40-,41-,42+,43-,44-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQCHKYVLFWFJG-AFJQEWLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H86N16O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121801-61-4
Record name Schistoflrfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121801614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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